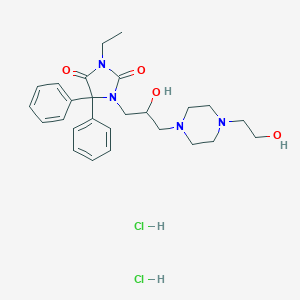
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, commonly known as Rolipram, is a selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). It is a potential drug candidate for the treatment of various diseases such as depression, asthma, and chronic obstructive pulmonary disease (COPD). Rolipram is synthesized through a complex process and has been extensively studied for its biochemical and physiological effects.
作用机制
Rolipram works by selectively inhibiting the enzyme phosphodiesterase-4 (1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-), which is responsible for the breakdown of cAMP. By inhibiting 1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, Rolipram increases the levels of cAMP in the body, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways have been shown to have a wide range of effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Rolipram has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP in the brain, leading to antidepressant effects. Rolipram has also been shown to inhibit the production of inflammatory cytokines in the lungs, making it a potential candidate for the treatment of asthma and COPD. Additionally, Rolipram has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
Rolipram has several advantages for use in lab experiments. It is a selective inhibitor of 1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, which allows for the specific modulation of cAMP signaling pathways. Rolipram has also been extensively studied, and its mechanism of action is well understood. However, Rolipram also has several limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Rolipram has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of Rolipram. One potential direction is the development of novel Rolipram analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of Rolipram's potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanisms underlying Rolipram's effects on cellular processes.
合成方法
Rolipram is synthesized through a multi-step process that involves the condensation of 7-(2-phenoxyethyl)-3-methyl-1,6-dioxo-2,5,8-trioxa-7-azaspiro[4.4]nonane with 8-(hexahydro-1H-azepin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The resulting compound is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure Rolipram.
科学研究应用
Rolipram has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antidepressant effects by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. Rolipram has also been studied for its potential use in the treatment of asthma and COPD by inhibiting the production of inflammatory cytokines in the lungs. Additionally, Rolipram has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
CAS 编号 |
105522-56-3 |
|---|---|
产品名称 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)- |
分子式 |
C20H25N5O3 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
8-(azepan-1-yl)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C20H25N5O3/c1-23-17-16(18(26)22-20(23)27)25(13-14-28-15-9-5-4-6-10-15)19(21-17)24-11-7-2-3-8-12-24/h4-6,9-10H,2-3,7-8,11-14H2,1H3,(H,22,26,27) |
InChI 键 |
ZIQGZKIBJUPBHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCOC4=CC=CC=C4 |
规范 SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCOC4=CC=CC=C4 |
其他 CAS 编号 |
105522-56-3 |
Pictograms |
Irritant |
同义词 |
8-(Hexahydro-1H-azepin-1-yl)-3,7-dihydro-3-methyl-7-(2-phenoxyethyl)-1 H-purine-2,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



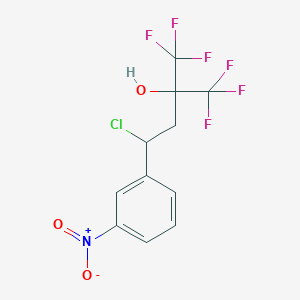
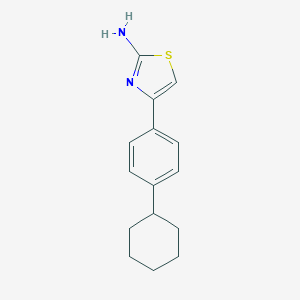
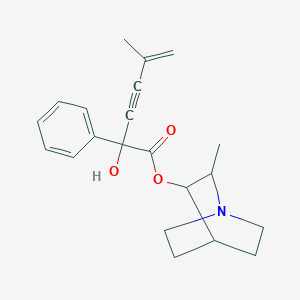
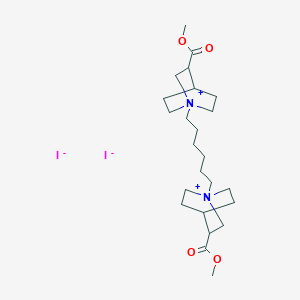

![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)

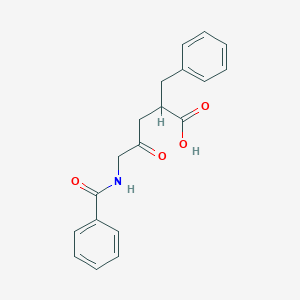
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
